5-Thiazoleethanol, 2,5-dihydro-4-methyl- is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 143.21 g/mol. This compound is also known by several other names, including 4-Methyl-5-(2-hydroxyethyl)thiazole and Hemineurine. It is recognized for its role in various biochemical pathways, particularly in the degradation of thiamine (vitamin B1) and as a flavor compound.
5-Thiazoleethanol can be synthesized through various chemical methods, notably involving the reaction of 3-acetylpropyl alcohol with thiourea under acidic conditions. This compound is also derived from natural sources and can be produced industrially using specific synthetic routes.
5-Thiazoleethanol is classified as a heterocyclic compound due to its ring structure containing sulfur. It falls under the category of thiazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and flavoring agents.
The synthesis of 5-Thiazoleethanol typically involves several key steps:
The yield of this synthesis method can reach up to 73%, demonstrating an efficient production process for this compound.
The molecular structure of 5-Thiazoleethanol features a thiazole ring with a hydroxyl group attached to an ethyl chain. The InChIKey for this compound is BKAWJIRCKVUVED-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
5-Thiazoleethanol participates in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and thionyl chloride for substitution reactions.
5-Thiazoleethanol acts primarily through its involvement in biochemical pathways related to thiamine degradation. Specifically, it is produced by the action of thiaminase I enzymes found in certain bacteria such as Burkholderia pseudomallei.
This compound has been identified as a flavor compound due to its ability to react with other organic molecules, influencing sensory properties in food products.
5-Thiazoleethanol has several scientific uses:
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